

N-(4-Nitrophenyl)acetamide-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: N-(4-Nitrophenyl)acetamide-d4

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Technical Guide: N-(4-Nitrophenyl)acetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-(4-Nitrophenyl)acetamide-d4**, a deuterated analog of N-(4-Nitrophenyl)acetamide. This document outlines its chemical properties, primary applications, and a detailed protocol for its use as an internal standard in quantitative analysis.

Core Compound Data

N-(4-Nitrophenyl)acetamide-d4 is primarily utilized as an internal standard for analytical purposes, particularly in mass spectrometry-based methods.[1] Its deuteration provides a distinct mass shift from the parent compound, allowing for precise quantification in complex matrices.



Property	Value	Source
CAS Number	68239-25-8	[1]
Molecular Formula	C8H4D4N2O3	[1]
Molecular Weight	184.19 g/mol	[1]
IUPAC Name	N-(2,3,5,6-tetradeuterio-4- nitrophenyl)acetamide	[1]
Synonyms	4'-Nitro-2',3',5',6'- tetradeuteroacetanilide, N-(4- Nitrophenyl-2,3,5,6- d4)acetamide	[1]
Primary Application	Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)	[1]

Experimental Protocols

The principal application of **N-(4-Nitrophenyl)acetamide-d4** is as an internal standard in isotope dilution mass spectrometry. The following protocol outlines a general procedure for its use in the quantification of the non-labeled analyte, N-(4-Nitrophenyl)acetamide, in a biological matrix.

Objective: To accurately quantify the concentration of N-(4-Nitrophenyl)acetamide in a sample using N-(4-Nitrophenyl)acetamide-d4 as an internal standard via LC-MS/MS.

Materials and Reagents:

- N-(4-Nitrophenyl)acetamide (analyte) certified reference standard
- N-(4-Nitrophenyl)acetamide-d4 (internal standard)
- Biological matrix (e.g., human plasma, tissue homogenate)
- HPLC-grade methanol, acetonitrile, and water



- Formic acid (or other appropriate mobile phase modifier)
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of the analyte (e.g., 1 mg/mL) in methanol.
 - Prepare a stock solution of the internal standard (IS), N-(4-Nitrophenyl)acetamide-d4,
 (e.g., 1 mg/mL) in methanol.
 - From these stock solutions, prepare a series of working standard solutions for the calibration curve by diluting the analyte stock solution to known concentrations.
 - Prepare a working solution of the internal standard at a fixed concentration.
- Sample Preparation:
 - To a known volume of the biological sample, calibrator, or quality control sample, add a
 precise volume of the internal standard working solution. This "spiking" should be done at
 the earliest stage to account for variability throughout the process.
 - Perform sample extraction to remove interfering substances. This can be achieved through:
 - Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample,
 vortex, and centrifuge to pellet the precipitated proteins.
 - Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away impurities, and elute the analyte and internal standard with a suitable solvent.
 - Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.



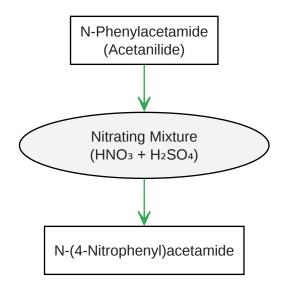
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC column (e.g., C18 reversed-phase). The mobile phase composition and gradient will need to be optimized to achieve good separation of the analyte from matrix components.
 - Mass Spectrometric Detection: The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, will detect the specific mass transitions for both the analyte and the internal standard.
 - Example Analyte Transition: [M+H]⁺ → fragment ion
 - Example IS Transition: [M+D4+H]⁺ → corresponding fragment ion
 - The deuterated internal standard will have a mass-to-charge ratio (m/z) that is 4 Daltons higher than the analyte, allowing for their distinct detection.
- Quantification:
 - A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibrators.
 - The concentration of the analyte in the unknown samples is then calculated from this calibration curve based on their measured peak area ratios.

Visualizations

The following diagrams illustrate the general workflow for using a deuterated internal standard and the synthesis pathway of the parent compound, which is relevant to its applications as a precursor in various syntheses.

Caption: Workflow for quantitative analysis using a deuterated internal standard.





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References

- 1. medchemexpress.com [medchemexpress.com]
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